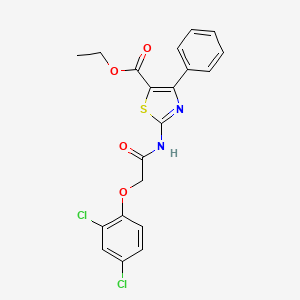

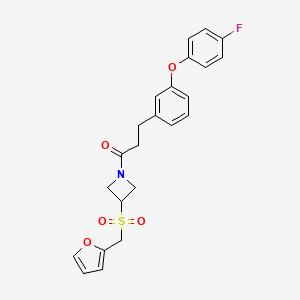

Ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While the exact synthesis process for this compound is not available, a similar compound, “2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide”, has been synthesized by adding aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide . The target products were obtained in 58–72% yield .Chemical Reactions Analysis

Specific chemical reactions involving this compound are not mentioned in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly provided in the available resources .Scientific Research Applications

Anticancer Applications

Research into derivatives of ethyl 2-aminothiazole 4-carboxylate has shown promising anticancer properties. For instance, compounds such as Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiazole-4-carboxylate and its analogs were designed, synthesized, and evaluated for their anticancer activities, particularly against colorectal cancer. These compounds demonstrated significant inhibition of cell proliferation in colorectal cancer cell lines, suggesting potential applications in colorectal cancer treatment (Ilyas et al., 2021).

Photophysical and Photochemical Properties

Studies on ethyl 2-arylthiazole-5-carboxylates have explored their photophysical properties, including fluorescence and singlet oxygen activation, indicating potential applications in photochemical reactions and as singlet-oxygen sensitizers (Amati et al., 2010). Such properties could be leveraged in designing photosensitizers for photodynamic therapy or as components in photochemical synthesis.

Synthetic Utility

The synthetic versatility of compounds related to ethyl 2-aminothiazole-5-carboxylates has been demonstrated in various studies. For example, palladium-catalyzed direct (hetero)arylation methods have been developed to access (hetero)aryloxazoles, showcasing the utility of ethyl oxazole-4-carboxylate derivatives in synthesizing complex heterocyclic structures with potential pharmaceutical applications (Verrier et al., 2008).

Antimicrobial Activities

The antimicrobial potential of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, which could be structurally related to the ethyl 2-aminothiazole-5-carboxylate derivatives, has been evaluated, revealing good activity against several pathogens. Such findings suggest the relevance of these compounds in developing new antimicrobial agents (Patel & Shaikh, 2011).

Insect Growth Regulator Potential

A novel compound, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, was synthesized and studied as an insect growth regulator, showing significant activity against the fifth instar of Galleria mellonella. While structurally different, this research demonstrates the broader potential of ethyl carboxylate derivatives in agricultural applications, including pest management (Devi & Awasthi, 2022).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds, such as 2-(2,4-dichlorophenoxy)acetic acid and its derivatives, are known to selectively inhibit the cox-2 enzyme .

Mode of Action

It can be inferred from similar compounds that it might act as a selective, systemic herbicide, absorbed through roots, and increases biosynthesis and production of ethylene causing uncontrolled cell division and damage to vascular tissue .

Biochemical Pathways

Based on the mode of action, it can be inferred that the compound might affect the pathways related to ethylene biosynthesis and cell division .

Result of Action

Based on the mode of action, it can be inferred that the compound might cause uncontrolled cell division and damage to vascular tissue .

Action Environment

Similar compounds are known to be used in various environments including food, feed and non-food crops; fallow land; non-agricultural areas including rights-of way, residential lawns; aquatic areas including commercial fisheries, lakes, reservoirs, streams, swamps; forestry .

properties

IUPAC Name |

ethyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl2N2O4S/c1-2-27-19(26)18-17(12-6-4-3-5-7-12)24-20(29-18)23-16(25)11-28-15-9-8-13(21)10-14(15)22/h3-10H,2,11H2,1H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUCCUILPMDUPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Methylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2984561.png)

![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2984563.png)

![methyl 2-{4-[4-(tert-butyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate](/img/structure/B2984564.png)

![6-Cyclopropyl-2-[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2984568.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2984570.png)

![4-Bromo-1-{[4-(4-fluorophenyl)piperazinyl]sulfonyl}naphthalene](/img/structure/B2984574.png)

![1-ethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2984575.png)

![3-[(3,4-dichlorobenzyl)sulfinyl]-4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2984577.png)